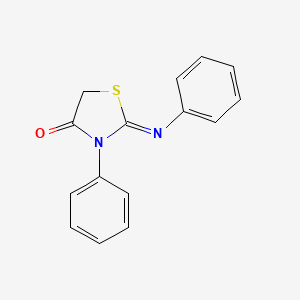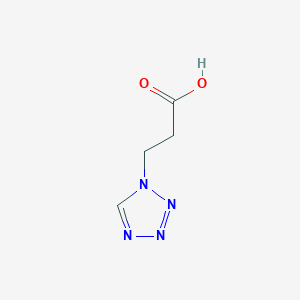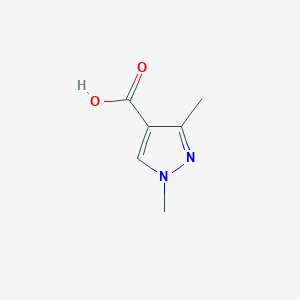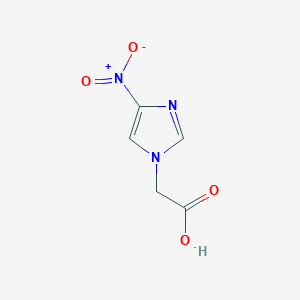![molecular formula C15H15ClO B1301288 4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol CAS No. 1989-04-4](/img/structure/B1301288.png)
4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol" is a chlorinated phenol derivative. While the specific compound is not directly studied in the provided papers, related compounds with chlorophenyl groups and modifications on the phenol moiety are discussed. These compounds are of interest due to their potential applications in various fields, including material science, biology, and chemistry.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions or enzymatic hydroxylation. For instance, the synthesis of nitro-substituted phenolates involves deprotonation in solution , while the enzymic hydroxylation of 4-ethylphenol by p-cresol methylhydroxylase produces optically active phenol derivatives . Similarly, Schiff base derivatives are synthesized through condensation reactions . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties of a compound. Studies on related compounds have used techniques like X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopy, as well as computational methods like DFT calculations . These techniques help determine the planarity of the benzene ring systems, dihedral angles, and other structural parameters that influence the compound's behavior.
Chemical Reactions Analysis
The chemical reactivity of phenol derivatives can be influenced by substituents on the phenol ring. For example, the presence of nitro groups can lead to solvatochromic behavior , while azo and pyrazole groups can participate in oxidative polymerization reactions . Schiff bases derived from phenols can also exhibit conformational isomerism . These insights suggest that "this compound" may also exhibit unique reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl phenol derivatives can vary widely. Solubility in different solvents, melting points, and luminescent properties are some of the characteristics that have been studied . Theoretical studies, including quantum chemical calculations, provide additional insights into electronic properties, such as HOMO-LUMO gaps, which are indicative of a compound's chemical stability and reactivity .
Applications De Recherche Scientifique
Environmental and Health Impacts of Phenolic Compounds
Phenolic compounds, such as Chlorogenic Acid (CGA) and its derivatives, play significant roles in various biological and pharmacological activities. CGA, a primary phenolic compound found in green coffee extracts and tea, demonstrates a wide range of therapeutic roles including antioxidant, anti-inflammatory, hepatoprotective, and cardioprotective effects, among others. It modulates lipid metabolism and glucose regulation, offering potential treatment avenues for disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's impact on environmental health, as it acts as a natural safeguard food additive, replacing synthetic antibiotics, underscores its relevance in reducing medical costs and environmental toxicity (Naveed et al., 2018).
Antimicrobial Properties of Phenolic Compounds
The occurrence and toxicity of antimicrobial triclosan and its by-products in the environment reveal the broad spectrum of phenolic compounds' environmental impact. Triclosan, a phenolic compound, is incorporated in various household and personal care products, leading to its widespread environmental presence. Despite its antimicrobial benefits, triclosan poses risks of developing resistant bacterial strains and potentially more toxic by-products due to environmental transformation processes. This highlights the need for careful consideration of phenolic compounds' environmental and health impacts (Bedoux et al., 2012).
Phenolic Antioxidants in Environmental and Health Contexts
Synthetic Phenolic Antioxidants (SPAs) are extensively used to retard oxidative reactions in industrial and commercial products. However, the environmental occurrence and human exposure to SPAs, such as BHT and DBP, indicate potential health risks including hepatic toxicity and endocrine-disrupting effects. The presence of SPAs and their transformation products in various environmental matrices and human tissues calls for further research into their environmental behaviors, toxicity effects, and the development of safer alternatives (Liu & Mabury, 2020).
Mécanisme D'action
Target of Action
The primary target of the compound “4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol” is the H1 receptors . These receptors play a crucial role in allergic reactions, as they interact with histamine, a compound released in response to allergens .
Mode of Action
This compound, similar to other piperazine H1 receptor antagonists, has a higher affinity to H1 receptors than histamine . This means that it can effectively block the interaction of histamine with H1 receptors, thereby mitigating the allergic response .
Biochemical Pathways
The compound’s interaction with H1 receptors affects the biochemical pathways associated with allergic reactions . By blocking the H1 receptors, it prevents histamine from triggering these pathways, thus reducing symptoms such as itching and inflammation .
Result of Action
The compound’s action results in significant effects on both allergic asthma and allergic itching . Some derivatives of this compound have shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine . In tests of allergic itching, some compounds have shown more potent activities than levocetirizine .
Propriétés
IUPAC Name |
4-[2-(4-chlorophenyl)propan-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFKBLCZKBTIAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365842 |
Source


|
| Record name | 4-[2-(4-chlorophenyl)propan-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1989-04-4 |
Source


|
| Record name | 4-[2-(4-chlorophenyl)propan-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1301213.png)


![Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1301219.png)

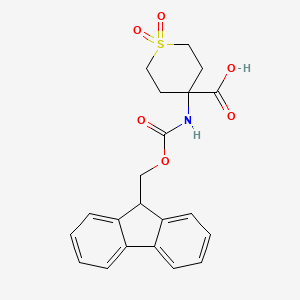
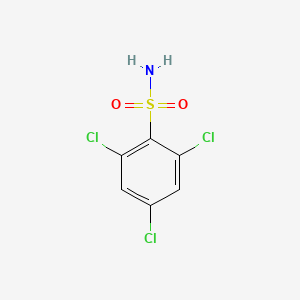
![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid](/img/structure/B1301229.png)
